1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis . It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of a hydrazinyl group.
1-benzyl-3-chloro-5-phenyl-1H-1,2,4-triazole: Similar structure but with a phenyl group instead of a hydrazinyl group.
1-benzyl-3-chloro-5-ethyl-1H-1,2,4-triazole: Similar structure but with an ethyl group instead of a hydrazinyl group.
Uniqueness
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2-benzyl-5-chloro-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7;/h1-5H,6,11H2,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEXTZTXYRBTLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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